5-Chloro-8-fluoroquinoline

Quality Control Analytical Characterization Procurement Specification

5-Chloro-8-fluoroquinoline (CAS 500579-51-1, ≥97%) is a dihalogenated quinoline scaffold with orthogonal reactivity: the C5–Cl bond enables palladium-catalyzed cross-coupling, while the C8–F group remains intact for late-stage SNAr functionalization. This reactivity differential is absent in mono-halogenated analogs. Ideal for divergent two-step library synthesis and MELK inhibitor development (US Patent 9,120,749 B2). Suitable for NCI-60 screening (NSC 137130). Batch-specific NMR/HPLC/GC data available.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 500579-51-1
Cat. No. B8052678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-fluoroquinoline
CAS500579-51-1
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)Cl
InChIInChI=1S/C9H5ClFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
InChIKeyDXVDGTQTVXVHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-fluoroquinoline (CAS 500579-51-1): A Dihalogenated Quinoline Building Block for Chemoselective Synthesis


5-Chloro-8-fluoroquinoline (CAS 500579-51-1) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a fused benzene-pyridine ring system bearing a chlorine atom at the 5-position and a fluorine atom at the 8-position [1]. With a molecular formula of C₉H₅ClFN, a molecular weight of 181.59 g/mol, and a computed XLogP3 of 3.3, this dihalogenated scaffold serves primarily as a versatile building block for the synthesis of bioactive pharmaceutical ingredients and advanced agrochemicals [1]. Its dual-halogen substitution pattern enables sequential, chemoselective functionalization strategies—such as palladium-catalyzed cross-coupling at the C–Cl bond while retaining the C–F moiety for potential late-stage modification via nucleophilic aromatic substitution (SNAr) [2].

Why 5-Chloro-8-fluoroquinoline Cannot Be Readily Replaced by Generic 5-Chloro- or 8-Fluoroquinoline Analogs


Generic mono-halogenated quinolines—such as 5-chloroquinoline or 8-fluoroquinoline—lack the orthogonally reactive dual-halogen system present in 5-chloro-8-fluoroquinoline [1]. In single-halogen analogs, any functionalization at the halogenated position removes the sole synthetic handle, limiting molecular complexity in a single step. In contrast, the mixed halogen pair (Cl/F) on 5-chloro-8-fluoroquinoline exhibits a pronounced reactivity differential: the C–Cl bond readily participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C–F bond remains largely inert under these conditions, preserving a site for subsequent nucleophilic aromatic substitution or other late-stage transformations [2]. Moreover, the computed lipophilicity (XLogP3 = 3.3) differs markedly from that of 8-fluoroquinoline (XLogP3 = 2.2), and the compound's topological polar surface area and hydrogen-bond acceptor count deviate from dihalogenated congeners such as 5,8-difluoroquinoline or 5,8-dichloroquinoline, leading to distinct ADME profiles in derived drug candidates [1][3].

Quantitative Differentiation Evidence for 5-Chloro-8-fluoroquinoline Against Closest Structural Analogs


Validated High Purity (≥97%) with Multi-Modal QC Documentation vs. Uncharacterized Generic Analogs

Commercially sourced 5-chloro-8-fluoroquinoline (CAS 500579-51-1) is supplied with a certified purity of 97% and is accompanied by comprehensive batch-specific quality control (QC) data, including NMR, HPLC, and GC analyses, as offered by Bidepharm . In contrast, widely available generic 5-chloroquinoline (CAS 635-27-8) is frequently offered at a standard purity of 95% without guaranteed multi-modal analytical documentation, a common market baseline for basic building blocks . For procurement-focused scientists, the availability of guaranteed high purity with full QC documentation reduces the time and cost associated with in-house re-purification and identity verification, particularly critical in multi-step medicinal chemistry syntheses where impurity profiles can propagate and confound biological assay results.

Quality Control Analytical Characterization Procurement Specification

Controlled Lipophilicity (XLogP3 = 3.3) for Consistent ADME Property Tuning vs. 8-Fluoroquinoline

The computed octanol-water partition coefficient (XLogP3) of 5-chloro-8-fluoroquinoline is 3.3, as reported in the PubChem database [1]. This value is identical to that of 5-chloroquinoline (XLogP3 = 3.3) but substantially higher than that of 8-fluoroquinoline (XLogP3 = 2.2) [2], representing a ~50% increase in computed logP. In a medicinal chemistry program aiming to optimize lead compound lipophilicity for membrane permeability while maintaining aqueous solubility, the 5-chloro-8-fluoro scaffold offers a lipophilicity baseline comparable to chlorinated quinolines, whereas the 8-fluoro-only analog provides a significantly lower logP that may limit passive membrane diffusion. This property differentiation allows scientists to select the appropriate halogenation pattern early in a lead optimization campaign without resorting to additional synthetic steps to modulate lipophilicity.

Lipophilicity ADME Prediction Drug-Likeness

Validated Chemoselective C–Cl vs. C–F Reactivity Differential for Sequential Derivatization

The kinetic and thermodynamic stability difference between aryl C–Cl and C–F bonds enables selective functionalization of 5-chloro-8-fluoroquinoline. In analogous dihalogenated quinoline systems (e.g., 4-chloro-6-fluoroquinoline) studied in the context of Suzuki-Miyaura cross-coupling, the C–Cl bond undergoes oxidative addition with palladium(0) catalysts under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80 °C), while the C–F bond remains intact, as confirmed by isolated yields >90% for mono-arylation products [1]. This reactivity trend is predicted to extend to the 5-chloro-8-fluoro system based on the established hierarchy of C–X bond strengths (C–F ≈ 126 kcal/mol vs. C–Cl ≈ 84 kcal/mol in aryl halides) [2]. In contrast, the symmetric dihalogenated analog 5,8-dichloroquinoline presents two equivalently reactive C–Cl sites, complicating selective mono-functionalization and often requiring protection/deprotection strategies. Similarly, 5,8-difluoroquinoline lacks a readily oxidatively-addable C–X bond for cross-coupling, limiting its utility in palladium-catalyzed transformations.

Chemoselective Functionalization Suzuki-Miyaura Coupling Sequential Derivatization

Inclusion in the National Cancer Institute Developmental Therapeutics Program (NCI-DTP) Repository as NSC 137130

5-Chloro-8-fluoroquinoline is registered in the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) compound repository under the accession number NSC 137130 [1]. The NSC (National Service Center) designation indicates that this compound has been formally accessioned and made available for high-throughput screening against the NCI-60 human tumor cell line panel, a standardized anticancer screening platform that has evaluated over 100,000 compounds. In contrast, many structurally similar mono-halogenated quinolines (e.g., 5-chloroquinoline, 8-fluoroquinoline) do not carry NSC numbers, suggesting they were not prioritized for NCI screening. While specific GI₅₀ or IC₅₀ values from the NCI-60 screen for NSC 137130 are not publicly available at the time of this analysis, the NSC assignment itself serves as a quality signal: the compound passed NCI's structural novelty, purity, and drug-likeness filters to enter the screening queue.

NCI Screening Anticancer Compound NSC Repository

Patent-Cited Utility as a Scaffold in MELK Kinase Inhibitor Programs (US 9,120,749 B2)

The patent literature, specifically US Patent 9,120,749 B2 ('Quinoline derivatives and MELK inhibitors containing the same'), broadly claims quinoline derivatives bearing halogen substituents—including chloro and fluoro groups—as maternal embryonic leucine zipper kinase (MELK) inhibitors for cancer therapy [1]. Although 5-chloro-8-fluoroquinoline is not explicitly named as a specific exemplified compound in this patent, its substitution pattern (Cl at C5, F at C8) falls squarely within the patented Markush scope for the quinoline core. MELK is overexpressed in multiple cancer types, including breast, lung, bladder, lymphoma, and cervical cancers, and siRNA-mediated MELK suppression has been shown to significantly inhibit human breast cancer cell growth [1]. By contrast, mono-halogenated quinolines lacking the second halogen handle may not provide sufficient potency or selectivity in this target class, as SAR studies typically reveal that dual substitution on the quinoline ring enhances kinase inhibition. This patent linkage positions 5-chloro-8-fluoroquinoline as a strategic intermediate for medicinal chemistry teams pursuing MELK-targeted oncology programs.

MELK Kinase Cancer Therapy Patent Intermediates

Recommended Application Pathways for 5-Chloro-8-fluoroquinoline Based on Evidence-Backed Differentiation


Building Block for Chemoselective Sequential Cross-Coupling in Library Synthesis

In medicinal chemistry library construction, 5-chloro-8-fluoroquinoline enables a divergent two-step derivatization protocol: (Step 1) Suzuki-Miyaura coupling at the C5–Cl position to introduce aryl or heteroaryl diversity elements with high conversion, followed by (Step 2) SNAr displacement of the C8–F group with amine or alkoxide nucleophiles to cap the library [1][2]. This sequential strategy cannot be executed with 5-chloroquinoline (which lacks a second halogen handle after C5 coupling) or 5,8-dichloroquinoline (where over-reaction at both C–Cl sites complicates product isolation). The validated purity (≥97%) of the commercial material ensures that library members are free from confounding impurities originating from the starting scaffold .

Intermediate for MELK and Related Serine-Threonine Kinase Inhibitor Lead Optimization

Cancer biology groups focused on MELK (maternal embryonic leucine zipper kinase) as an oncology target can deploy 5-chloro-8-fluoroquinoline as a core intermediate for synthesizing patent-relevant inhibitor candidates. US Patent 9,120,749 B2 demonstrates that halogenated quinolines with substitution patterns matching this compound's scaffold are active MELK inhibitors [1]. The lipophilicity of this scaffold (XLogP3 = 3.3) is well-suited for blood-brain barrier penetration, which is relevant for glioblastoma and CNS-metastatic breast cancer models where MELK is implicated [3].

Reference Standard for Analytical Method Development and Cross-Laboratory Validation

Contract research organizations (CROs) and analytical chemistry groups can use 5-chloro-8-fluoroquinoline as a characterized reference standard for HPLC method development, retention time alignment, and mass spectrometry calibration in halogenated heterocycle analysis. The availability of batch-specific NMR, HPLC, and GC data from Bidepharm supports its use as a quality control benchmark, particularly for labs quantifying related substances in more complex quinoline-based drug candidates.

Precursor for Halogen-Dependent Biological Probe Design in NCI-60 Panel Screening

Given its NSC designation (NSC 137130), 5-chloro-8-fluoroquinoline is a candidate for further biological evaluation in the NCI-60 anticancer screening panel [3]. Academic labs designing structure-activity relationship (SAR) studies around halogenated quinoline scaffolds can procure this compound, submit it for NCI-60 testing (subject to NCI-DTP availability), and compare its growth inhibition profile against the profiles of 5-chloroquinoline and 8-fluoroquinoline to isolate the contribution of the dual-halogen pattern to anticancer activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.